![molecular formula C12H14N2O2 B2920533 Cyclopropyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 2034478-45-8](/img/structure/B2920533.png)
Cyclopropyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
“Cyclopropyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic compound that contains a cyclopropyl group, an azetidine ring, and a pyridine ring. The compound is likely to be used in medicinal chemistry due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a pyridine ring, and an azetidine ring. These groups could potentially interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and azetidine rings could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Stereochemistry
Research demonstrates the versatility of cyclopropyl and azetidine moieties in organic synthesis, particularly in the stereospecific synthesis of complex heterocyclic compounds. For instance, Oliveira Udry et al. (2014) described the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, highlighting the stereocontrol exerted by the stereogenic center of the pyranone used in the synthesis (Oliveira Udry, Repetto, & Varela, 2014). This research underscores the potential for employing cyclopropyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in the stereoselective synthesis of heterocyclic compounds, given its structural features.
Medicinal Chemistry and Biological Activity
Compounds featuring azetidine and cyclopropyl groups have been investigated for their biological activities, serving as valuable scaffolds in drug discovery. For example, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, demonstrating the CNS activity potential of azetidine derivatives (Thomas, Nanda, Kothapalli, & Hamane, 2016). This suggests that this compound could be explored for its neuropharmacological properties.
Antimicrobial and Anticancer Applications
The structural motifs present in this compound have been linked to antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer agents, emphasizing the significance of heterocyclic compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Such studies hint at the possibility of this compound and its derivatives being valuable candidates for antimicrobial and anticancer research.
Material Science and Catalysis
Research on cyclopropyl and pyridyl groups extends into material science and catalysis, where these structures contribute to the development of novel catalysts and materials with unique properties. For example, the coordination mode of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to rhenium(I) and (VII) showcases the application of these moieties in the synthesis of metal complexes with potential catalytic activities (Habarurema et al., 2019). This indicates the potential of this compound in catalysis and materials science research.
Mechanism of Action
Safety and Hazards
Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound.
Future Directions
properties
IUPAC Name |
cyclopropyl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(9-3-4-9)14-7-11(8-14)16-10-2-1-5-13-6-10/h1-2,5-6,9,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDQFNGCFNCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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